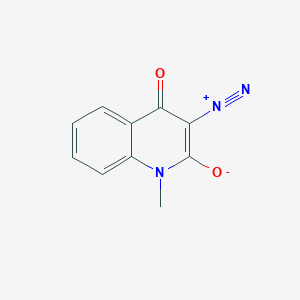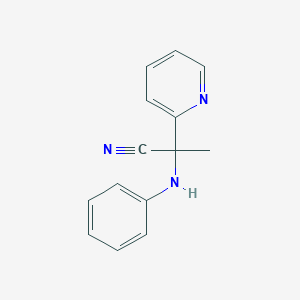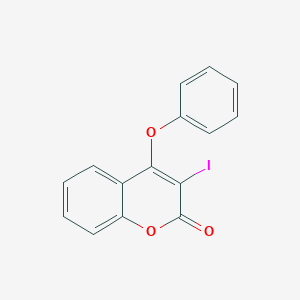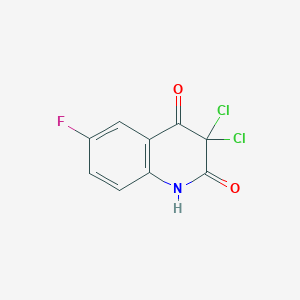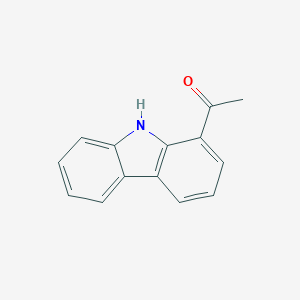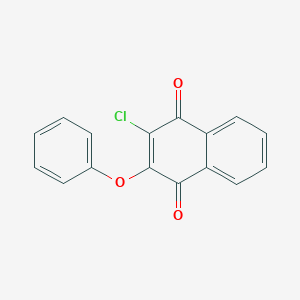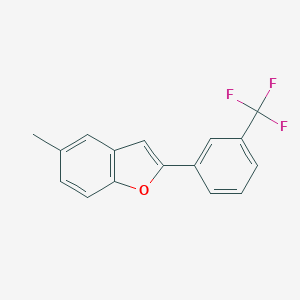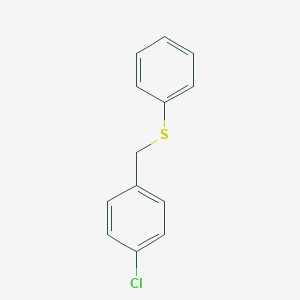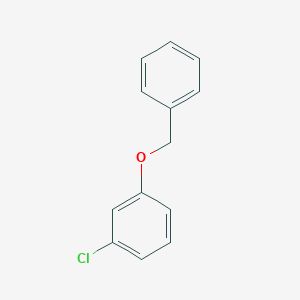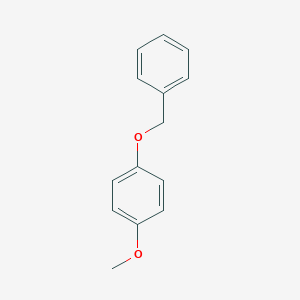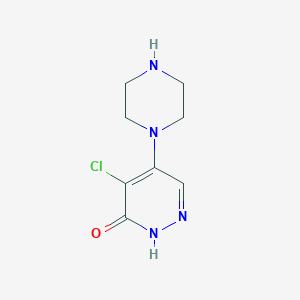
5-Cloro-3-fenilisoxazol
Descripción general
Descripción
5-Chloro-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes 5-Chloro-3-phenylisoxazole a unique and valuable compound in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry:
5-Chloro-3-phenylisoxazole is used as a versatile starting material for the synthesis of various heterocyclic compounds. It is employed in the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids .
Biology and Medicine:
The compound exhibits significant biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals targeting bacterial and fungal infections .
Industry:
In the industrial sector, 5-Chloro-3-phenylisoxazole is used in the synthesis of agrochemicals and materials with liquid crystalline properties .
Mecanismo De Acción
Target of Action
Isoxazole derivatives are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Isoxazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways, influencing numerous downstream effects .
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, which can lead to diverse cellular effects .
Análisis Bioquímico
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the isoxazole compound.
Molecular Mechanism
It is known that isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-3-phenylisoxazole typically involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base such as triethylamine . Another method involves the reaction of 1,1-dichlorocyclopropane with nitrosylsulfuric acid in nitromethane at 70-75°C for 3-4 hours . The resulting mixture is then purified by column chromatography or recrystallization from ethanol .
Industrial Production Methods:
Industrial production of 5-Chloro-3-phenylisoxazole often employs continuous flow chemistry techniques to enhance yield and efficiency. This method involves the oximation, chlorination, and cycloaddition steps in a continuous flow mode, which allows for high-yielding and efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
5-Chloro-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups.
Comparación Con Compuestos Similares
3-Phenylisoxazole: Lacks the chlorine atom at the 5-position.
5-Bromo-3-phenylisoxazole: Contains a bromine atom instead of chlorine at the 5-position.
5-Fluoro-3-phenylisoxazole: Contains a fluorine atom instead of chlorine at the 5-position
Uniqueness:
5-Chloro-3-phenylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potency as an antibacterial and antifungal agent .
Propiedades
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVZAEKGUQQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315671 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-89-6 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
